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Executive Summary

Oteseconazole (formerly VT-1161) is a novel, orally bioavailable tetrazole antifungal agent
engineered for high selectivity towards fungal cytochrome P450 family 51 (CYP51), also known
as lanosterol 14a-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an
essential component of the fungal cell membrane. By potently inhibiting fungal CYP51,
oteseconazole disrupts membrane integrity, leading to fungal cell death. A key differentiator of
oteseconazole from earlier azole antifungals is its significantly lower affinity for human CYP
enzymes, particularly human CYP51 and those involved in drug metabolism. This high
selectivity, attributed to its unique tetrazole moiety, minimizes the potential for off-target effects
and drug-drug interactions commonly associated with older azole antifungals. This technical
guide provides an in-depth analysis of the quantitative data, experimental methodologies, and
underlying mechanisms defining oteseconazole's remarkable selectivity.

Mechanism of Action: Targeting Fungal Ergosterol
Synthesis

Oteseconazole's antifungal activity stems from its potent inhibition of fungal CYP51.[1] This
enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the demethylation of
lanosterol. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol
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in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of
membrane-bound proteins.

By binding to the heme iron in the active site of fungal CYP51, oteseconazole blocks the
demethylation of lanosterol.[2] This leads to a depletion of ergosterol and an accumulation of
toxic 14a-methylated sterols in the fungal cell membrane. The incorporation of these aberrant
sterols disrupts the normal structure and function of the membrane, increasing its permeability
and ultimately leading to the inhibition of fungal growth and cell death.[2]
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Figure 1: Oteseconazole's mechanism of action targeting the fungal ergosterol biosynthesis

pathway.

Quantitative Analysis of Selectivity
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The superior safety profile of oteseconazole is rooted in its remarkable selectivity for fungal
CYP51 over its human ortholog and other human CYP enzymes. This selectivity has been
quantified through various in vitro studies, with key data summarized in the tables below.

Comparative Binding Affinity and Inhibition of Fungal
vs. Human CYP51

Spectrophotometric assays have demonstrated that oteseconazole binds tightly to Candida
albicans CYP51, exhibiting a dissociation constant (Kd) of <39 nM.[3][4] In stark contrast, it
does not show any significant binding to human CYP51 even at concentrations up to 86 uM.[2]
Furthermore, in reconstitution assays, oteseconazole potently inhibited the enzymatic activity
of C. albicans CYP51 but failed to inhibit the human enzyme at the highest tested
concentration of 50 yM.[4] This translates to a selectivity of over 2,000-fold for the fungal
enzyme.[5]
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Oteseconazole (VT-

Enzyme Target
y 9 1161)

Fluconazole

Itraconazole

Candida albicans
CYP51

Dissociation Constant

<39 nM][3][4] ~30,500 nM[6] <50 nM[6]
(Kd)
Half-maximal
Inhibitory 1.5 uM[6]

Concentration (IC50)

Homo sapiens CYP51

No significant binding

Bindin
9 up to 86 puM[2]

Weak binding[6]

Tight binding (Kd ~42-
131 nM)[6]

No inhibition up to 50
UM[4]

Inhibition

Selectivity Ratio
>2,000-fold[5]
(Human/Fungal)

~540-fold[6]

~2-fold[6]

Table 1: Comparative
in vitro activity of
oteseconazole and
other azoles against
fungal and human
CYP51.

Inhibition of Human Drug-Metabolizing CYP Enzymes

To assess the potential for drug-drug interactions, the inhibitory activity of oteseconazole

against key human drug-metabolizing CYP enzymes was evaluated. Oteseconazole
demonstrated weak inhibition of CYP2C9, CYP2C19, and CYP3A4, with IC50 values
significantly higher than clinically relevant concentrations.[7]
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Human CYP Isoform Oteseconazole (VT-1161) IC50
CYP2C9 >65 UM[7]
CYP2C19 >65 UM[7]
CYP3A4 >65 pM[7]

Table 2: In vitro inhibition of major human drug-

metabolizing CYP enzymes by oteseconazole.

Experimental Protocols

The following sections outline the methodologies employed in the key experiments that
established the selectivity profile of oteseconazole.

CYP51 Binding Affinity Assessment (UV-visible
Spectroscopy)

The binding of oteseconazole and other azoles to purified recombinant fungal and human
CYP51 was assessed using UV-visible difference spectroscopy. This technique measures the
spectral shift that occurs when a ligand binds to the heme iron of the cytochrome P450

enzyme.
Methodology:

o Enzyme Preparation: Purified, recombinant C. albicans CYP51 and human CYP51 were
prepared and diluted in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4,
containing 20% glycerol).

e Spectrophotometric Titration: The enzyme solution was placed in both the sample and
reference cuvettes of a dual-beam spectrophotometer.

o Ligand Addition: A concentrated stock solution of oteseconazole (or a comparator azole) in
a suitable solvent (e.g., DMSO) was incrementally added to the sample cuvette. An
equivalent volume of the solvent was added to the reference cuvette to cancel out any
solvent-induced spectral changes.
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» Spectral Scanning: After each addition and a brief incubation period to allow for binding
equilibrium, the difference spectrum was recorded (typically between 350 and 500 nm).

o Data Analysis: The magnitude of the spectral shift (AAmax) was plotted against the ligand
concentration. The dissociation constant (Kd) was then calculated by fitting the data to a
suitable binding isotherm equation (e.g., the Morrison tight-binding equation for potent
inhibitors).

UV-visible Spectroscopy Workflow for Binding Affinity

Repeat until
saturation

" Increment tally add )
Prepare purified Set up dual-beam Record difference Plot AAmax vs.
O (ecombinam CYP51 spectrophotometer oteseconazole to spectrum [Oteseconazole]

sample cuvette

Click to download full resolution via product page

Figure 2: Experimental workflow for determining CYP51 binding affinity using UV-visible
spectroscopy.

CYP51 Enzymatic Inhibition Assay (Reconstitution
Assay)

The inhibitory effect of oteseconazole on the catalytic activity of CYP51 was determined using
a reconstitution assay. This in vitro system includes the purified CYP51 enzyme, its redox
partner (NADPH-cytochrome P450 reductase), a lipid environment to facilitate the interaction,
and the substrate (lanosterol).

Methodology:

e Reaction Mixture Preparation: A reaction mixture was prepared containing a buffer (e.g., 100
mM potassium phosphate buffer, pH 7.4), purified recombinant CYP51, NADPH-cytochrome
P450 reductase, and a lipid source (e.g., L-a-dilauroyl-sn-glycero-3-phosphocholine).

« Inhibitor Addition: Varying concentrations of oteseconazole (or a comparator azole) were
added to the reaction mixtures and pre-incubated for a defined period.
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Initiation of Reaction: The enzymatic reaction was initiated by the addition of the substrate,
lanosterol, and the cofactor, NADPH.

Incubation: The reaction mixtures were incubated at a controlled temperature (e.g., 37°C) for
a specific duration.

Reaction Termination and Product Extraction: The reaction was stopped, and the sterol
products were extracted using an organic solvent (e.g., hexane).

Product Analysis: The extracted sterols were analyzed by a suitable method, such as gas
chromatography-mass spectrometry (GC-MS), to quantify the amount of the demethylated
product formed.

IC50 Determination: The percentage of inhibition at each oteseconazole concentration was
calculated relative to a vehicle control. The IC50 value was then determined by plotting the
percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a
sigmoidal dose-response curve.
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CYP51 Reconstitution Assay Workflow for Inhibition
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Figure 3: Experimental workflow for the CYP51 reconstitution assay to determine enzymatic
inhibition.

Conclusion
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The extensive in vitro data conclusively demonstrate the high selectivity of oteseconazole for
fungal CYP51 over its human counterpart and other human CYP enzymes involved in drug
metabolism. This selectivity, quantified to be over 2,000-fold for fungal CYP51, is a direct result
of its unique chemical structure featuring a tetrazole moiety. The weak inhibition of human
drug-metabolizing CYPs, as evidenced by high IC50 values, predicts a low potential for
clinically significant drug-drug interactions. This favorable selectivity profile positions
oteseconazole as a promising therapeutic agent for the treatment of fungal infections with an
improved safety margin compared to older azole antifungals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Sterol 14a-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms -
PMC [pmc.ncbi.nim.nih.gov]

o 2. researchgate.net [researchgate.net]

» 3. Effect of antifungal drugs on cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4
activities in human liver microsomes - PubMed [pubmed.ncbi.nim.nih.gov]

e 4. The clinical candidate VT-1161 is a highly potent inhibitor of Candida albicans CYP51 but
fails to bind the human enzyme - PubMed [pubmed.ncbi.nim.nih.gov]

e 5. journals.asm.org [journals.asm.org]

e 6. Azole affinity of sterol 14a-demethylase (CYP51) enzymes from Candida albicans and
Homo sapiens - PubMed [pubmed.ncbi.nim.nih.gov]

e 7. The Clinical Candidate VT-1161 Is a Highly Potent Inhibitor of Candida albicans CYP51
but Fails To Bind the Human Enzyme - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Oteseconazole's High Selectivity for Fungal CYP51: A
Technical Deep Dive]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609789#oteseconazole-selectivity-for-fungal-vs-
human-cyp-enzymes]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b609789?utm_src=pdf-body
https://www.benchchem.com/product/b609789?utm_src=pdf-body
https://www.benchchem.com/product/b609789?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2324071/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2324071/
https://www.researchgate.net/publication/267027858_The_Clinical_Candidate_VT-1161_is_a_Highly_Potent_Inhibitor_of_Candida_albicans_CYP51_but_Fails_to_Bind_the_Human_Enzyme
https://pubmed.ncbi.nlm.nih.gov/16141567/
https://pubmed.ncbi.nlm.nih.gov/16141567/
https://pubmed.ncbi.nlm.nih.gov/25224009/
https://pubmed.ncbi.nlm.nih.gov/25224009/
https://journals.asm.org/doi/10.1128/aac.02067-12
https://pubmed.ncbi.nlm.nih.gov/23274672/
https://pubmed.ncbi.nlm.nih.gov/23274672/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4249504/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4249504/
https://www.benchchem.com/product/b609789#oteseconazole-selectivity-for-fungal-vs-human-cyp-enzymes
https://www.benchchem.com/product/b609789#oteseconazole-selectivity-for-fungal-vs-human-cyp-enzymes
https://www.benchchem.com/product/b609789#oteseconazole-selectivity-for-fungal-vs-human-cyp-enzymes
https://www.benchchem.com/product/b609789#oteseconazole-selectivity-for-fungal-vs-human-cyp-enzymes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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